4-Methoxyphenethylmagnesium bromide

Organic Synthesis Grignard Reagents Chemical Procurement

Choose this organomagnesium reagent when your synthetic route demands the precise introduction of the 4-methoxyphenethyl fragment. The bromide leaving group delivers faster reaction kinetics and higher selectivity than chloride analogs, minimizing homocoupling by-products. Supplied as a 0.5 M solution in THF for accurate stoichiometry, ensuring reproducible yields in both secondary- and tertiary-alcohol formations. Ideal for multi-step C–C bond constructions where competing nucleophiles fall short. Confirm stock and secure your batch today.

Molecular Formula C9H11BrMgO
Molecular Weight 239.39 g/mol
CAS No. 36278-54-3
Cat. No. B1613471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenethylmagnesium bromide
CAS36278-54-3
Molecular FormulaC9H11BrMgO
Molecular Weight239.39 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
InChIKeyZCSINCNMOPYKNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Methoxyphenethylmagnesium bromide 36278‑54‑3 | Grignard Reagent for Synthesis & Procurement


4‑Methoxyphenethylmagnesium bromide (CAS 36278‑54‑3) is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C9H11BrMgO and a molecular weight of 239.39 g/mol [1]. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is utilized in organic synthesis for nucleophilic additions and carbon‑carbon bond formations, particularly for the introduction of the 4‑methoxyphenethyl moiety [1].

Why Generic Substitution Fails for 4‑Methoxyphenethylmagnesium bromide


Direct substitution of 4‑Methoxyphenethylmagnesium bromide with other Grignard reagents is generally precluded by the specific reactivity and selectivity imparted by its 4‑methoxyphenethyl group. The presence of the methoxy substituent can influence the nucleophilicity and stability of the carbanion center, leading to different reaction outcomes in terms of yield and regioselectivity compared to unsubstituted or differently substituted analogs [1]. Furthermore, the choice of halogen (bromide vs. chloride) can affect reaction kinetics and the propensity for side reactions such as homocoupling [2].

Quantitative Procurement Evidence for 4‑Methoxyphenethylmagnesium bromide (CAS 36278‑54‑3)


Molecular Weight and Structural Differentiation from Common Analogs

The molecular weight of 4‑Methoxyphenethylmagnesium bromide is 239.39 g/mol, which is directly determined by its molecular formula C9H11BrMgO [1]. This is 30.02 g/mol (14.3%) higher than the structurally simpler phenethylmagnesium bromide (C8H9BrMg, MW 209.37 g/mol) , and 28.05 g/mol (13.3%) higher than the directly bonded aryl analog 4‑methoxyphenylmagnesium bromide (C7H7BrMgO, MW 211.34 g/mol) [2]. The additional mass is attributable to the methoxy group and the ethylene linker.

Organic Synthesis Grignard Reagents Chemical Procurement

Solution Density Differentiation from 4‑Methoxyphenethylmagnesium Chloride

When supplied as a 0.5 M solution in THF, 4‑Methoxyphenethylmagnesium bromide has a reported density of 0.955 g/mL at 25 °C . This is measurably different from the chloride analog, 4‑Methoxyphenethylmagnesium chloride, which has a reported density of 0.925 g/mL at 25 °C for the same concentration and solvent . The density difference of 0.030 g/mL (3.2%) is significant for precise volumetric handling and automated liquid dispensing systems.

Grignard Reagents Solution Properties Procurement Specifications

Halogen Identity: Bromide vs. Chloride Impact on Grignard Reactivity

As a bromide‑based Grignard reagent, 4‑Methoxyphenethylmagnesium bromide exhibits distinct reactivity characteristics compared to its chloride counterpart. Class‑level inference from Grignard reagent chemistry indicates that bromides generally form more rapidly and with higher yields than chlorides due to the lower bond dissociation energy of the C–Br bond (≈ 285 kJ/mol) versus the C–Cl bond (≈ 327 kJ/mol) [1]. This difference can be critical in reactions where the initiation step is rate‑limiting or when using less reactive substrates.

Grignard Reagents Reaction Kinetics Organic Synthesis

Best Application Scenarios for Procuring 4‑Methoxyphenethylmagnesium bromide (CAS 36278‑54‑3)


Synthesis of 4‑Methoxyphenethyl‑Containing Alcohols via Nucleophilic Addition

This reagent is used for the nucleophilic addition to aldehydes and ketones to install the 4‑methoxyphenethyl group, forming secondary or tertiary alcohols, respectively. Its specific molecular weight and density, as established in Section 3, ensure accurate stoichiometry and reproducible yields [1].

Precursor for the Synthesis of 4‑Methoxyphenethyl‑Functionalized Compounds

The compound serves as a key building block in multi‑step organic syntheses, particularly where the 4‑methoxyphenethyl moiety is desired. The quantified differences in molecular weight and density compared to analogs (Section 3) are critical for procurement decisions when planning synthetic routes that require this specific fragment .

Reactions Requiring a Bromide Grignard Reagent for Enhanced Reactivity

In scenarios where a Grignard reagent with a bromide leaving group is preferred over a chloride due to its higher reactivity (as inferred from class‑level bond energy data), this compound offers a defined alternative to its chloride counterpart [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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